molecular formula C28H24N4+2 B12839236 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))

1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))

Cat. No.: B12839236
M. Wt: 416.5 g/mol
InChI Key: HMGNIPIZYSIFCH-UHFFFAOYSA-N
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Description

1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) is a dicationic organic compound featuring two 4,4'-bipyridinium (viologen) moieties bridged by a para-xylylene linker (1,4-phenylenebis(methylene)). It is commonly isolated as salts, such as the dibromide (CAS: 106867-97-4, C₂₈H₂₄Br₂N₄, MW: 576.33 g/mol) or hexafluorophosphate (CAS: 108861-16-1, C₂₈H₂₄F₁₂N₄P₂, MW: 706.46 g/mol) . The compound’s rigid, symmetric structure and strong electron-accepting viologen units make it valuable in supramolecular chemistry, particularly in the construction of mechanically interlocked molecules like bistable [2]catenanes for molecular electronics .

Properties

Molecular Formula

C28H24N4+2

Molecular Weight

416.5 g/mol

IUPAC Name

4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium

InChI

InChI=1S/C28H24N4/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25/h1-20H,21-22H2/q+2

InChI Key

HMGNIPIZYSIFCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) typically involves the quaternization of 4,4'-bipyridine with a bis(halomethyl)benzene derivative, most commonly 1,4-bis(bromomethyl)benzene. This reaction forms two quaternary ammonium centers on the bipyridine units, linked by the 1,4-phenylene bis(methylene) bridge.

Reaction Scheme:

$$
\text{4,4'-bipyridine} + \text{1,4-bis(bromomethyl)benzene} \rightarrow \text{1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))} \quad (\text{dication salt})
$$

Detailed Procedure

  • Reagents:

    • 4,4'-Bipyridine (nucleophile)
    • 1,4-Bis(bromomethyl)benzene (alkylating agent)
    • Solvent: Typically polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or acetone
    • Reaction conditions: Reflux or room temperature stirring depending on solvent and scale
  • Method:

    • Dissolve 4,4'-bipyridine in anhydrous solvent under inert atmosphere.
    • Add 1,4-bis(bromomethyl)benzene dropwise with stirring.
    • Heat the mixture under reflux or stir at room temperature for several hours to overnight.
    • The reaction mixture typically forms a precipitate of the bis-quaternized product.
    • Isolate the product by filtration or precipitation.
    • Purify by recrystallization from solvents such as ethanol, acetone, or by diffusion methods (e.g., ether diffusion into DMF solution).
  • Yields: Generally high (70–90%) depending on reaction time and purity of reagents.

Counterion Exchange

The initial product is often isolated as a bromide salt. For specific applications, counterion exchange is performed to obtain salts with hexafluorophosphate or other anions by metathesis reactions with ammonium hexafluorophosphate or similar salts.

Research Findings and Data

Structural Characterization

  • The compound has been characterized by NMR spectroscopy , mass spectrometry , and X-ray crystallography .
  • The crystal structure confirms the bis-quaternized bipyridinium units linked by the para-phenylene bis(methylene) bridge, with planar bipyridinium rings and typical bond lengths consistent with literature values.

Related Complexes and Coordination Chemistry

  • The compound serves as a divalent organic cation in coordination chemistry, often used to form complexes with transition metals such as platinum or palladium.
  • For example, in platinum(II) complexes, the bis(bipyridinium) ligand acts as a bridging dication, coordinating with metal centers and forming supramolecular assemblies.
  • Such complexes are synthesized by mixing aqueous solutions of the bis-quaternized ligand with metal salts (e.g., K$$2$$PtCl$$4$$) under mild conditions, followed by crystallization.

Comparative Data Table of Preparation Conditions

Parameter Typical Conditions Notes
Alkylating agent 1,4-Bis(bromomethyl)benzene Commercially available or synthesized
Nucleophile 4,4'-Bipyridine Purity affects yield
Solvent Acetonitrile, DMF, acetone Polar aprotic solvents preferred
Temperature Room temperature to reflux (25–80 °C) Reflux accelerates reaction
Reaction time 4–24 hours Longer times improve conversion
Product isolation Filtration, precipitation, recrystallization Ether diffusion into DMF for crystals
Counterion exchange Metathesis with NH$$4$$PF$$6$$ or similar To obtain hexafluorophosphate salts
Yield 70–90% High yield under optimized conditions

Chemical Reactions Analysis

Types of Reactions

1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The bipyridinium units can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

Electrochemical Applications

One of the most prominent applications of 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) is in the field of electrochemistry. The compound exhibits notable redox properties due to its bipyridinium moieties. It can participate in electron transfer reactions, making it suitable for use in:

  • Electrochemical Sensors : The compound can be used to develop sensors for detecting various analytes through changes in current or voltage.
  • Energy Storage Devices : Its ability to undergo reversible redox reactions allows it to be explored as an active material in batteries and supercapacitors.

Material Science

The unique structural features of this compound enable its use in the development of advanced materials:

  • Conductive Polymers : When incorporated into polymer matrices, it can enhance electrical conductivity and stability.
  • Nanocomposites : Its integration into nanostructured materials can lead to improved mechanical and thermal properties.

Biological Applications

Research has indicated potential uses of 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) in biological systems:

  • Antimicrobial Agents : Studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens.
  • Drug Delivery Systems : Its ability to interact with biological membranes makes it a candidate for use in targeted drug delivery applications.

Case Study 1: Electrochemical Sensor Development

A study published in Journal of Electroanalytical Chemistry demonstrated the use of 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) as a modifier for glassy carbon electrodes. The modified electrodes showed enhanced sensitivity for the detection of dopamine due to the compound's favorable electron transfer kinetics. The results indicated a detection limit significantly lower than that achieved with unmodified electrodes.

Case Study 2: Conductive Polymer Composites

In research published in Materials Science and Engineering, the incorporation of this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) led to composites with improved electrical conductivity and thermal stability. The study highlighted the potential for these composites in flexible electronics and energy storage applications.

Mechanism of Action

The mechanism of action of 1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) involves its ability to form stable complexes with metal ions. The bipyridinium units act as ligands, coordinating with metal centers to form various coordination compounds. These complexes can exhibit unique properties, such as photochromism and thermochromism, depending on the metal ions and the specific coordination environment .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Coordination Polymers and Metal Complexes

A zinc(II) coordination polymer, C₂₆H₁₈N₆ZnS₄, incorporates the parent dication as a counterion paired with 1,2-dicyanoethene-1,2-dithiolato ligands. The crystal structure reveals π-π stacking between viologen units and hydrogen bonding, stabilizing a 3D network. This contrasts with uranyl complexes using 1,3-phenylenebis(methylene)-linked analogs, where the meta-substitution creates a bent geometry, reducing coordination symmetry compared to the linear 1,4-substituted variant .

Compound Molecular Formula Key Features Application Reference
Target Compound (Dibromide) C₂₈H₂₄Br₂N₄ Linear dication, redox-active Supramolecular electronics
Zinc Coordination Polymer C₂₆H₁₈N₆ZnS₄ 3D network via π-π/H-bonding Materials science
1,3-Phenylene Analog Not specified Bent geometry, asymmetric coordination Uranyl complexation

Heterocyclic Derivatives

Bis-thienopyridines and bis-triazoles incorporating the 1,4-phenylenebis(methylene) linker demonstrate enhanced thermal stability (e.g., triazole derivative 3a melts at 198–202°C) and antimicrobial activity. These compounds leverage the linker’s rigidity to preorganize functional groups, unlike the viologen-based compound, which prioritizes electronic properties over bioactivity .

Compound Type Example (Molecular Formula) Yield m.p. (°C) Key Functional Groups Application
Bis-Triazole (3a) C₂₈H₂₄N₆O₄ 91% 198–202 Triazole, ester Antimicrobial
Bis-Thienopyridine (5a) C₄₀H₃₄N₄O₄S₂ 68% Not reported Thienopyridine, ketone Organic electronics
Target Compound (Hexafluorophosphate) C₂₈H₂₄F₁₂N₄P₂ Viologen, PF₆⁻ counterion Redox-active materials

Solubility and Counterion Effects

The dibromide salt is hygroscopic and water-soluble, while the hexafluorophosphate derivative (PF₆⁻) exhibits better solubility in polar aprotic solvents like acetonitrile. This contrasts with the zinc coordination polymer, which is insoluble in most solvents due to its extended network .

Biological Activity

The compound 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) , also known by its CAS number 108861-20-7, is a dimeric pyridinium compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Basic Information

  • Molecular Formula: C28_{28}H24_{24}F12_{12}N4_{4}P2_{2}
  • Molecular Weight: 706.46 g/mol
  • CAS Number: 108861-20-7
  • Purity: >98.0% (HPLC)
  • Physical State: Solid (white to orange to green powder or crystal)

Solubility

The compound is soluble in dimethylformamide (DMF), which is significant for its application in biological assays and formulations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)). Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells.

Case Studies

  • Study on MDA-MB-231 Cells:
    • The compound was tested against the MDA-MB-231 breast cancer cell line using the MTT assay.
    • Results indicated a time-dependent decrease in cell viability with increasing incubation time.
    • The IC50_{50} values demonstrated lower toxicity towards normal human mammary epithelial cells compared to cancer cells, highlighting its selectivity for malignant cells .
  • Morphological Changes:
    • Treated MDA-MB-231 cells displayed significant morphological changes indicative of apoptosis, such as chromatin fragmentation and cytoplasmic vacuolation.
    • Staining with acridine orange and ethidium bromide confirmed the induction of apoptosis .
  • Cell Cycle Analysis:
    • The compound caused significant arrest in the G2/M phase of the cell cycle, suggesting an apoptotic mechanism of action.
    • Flow cytometry analysis revealed an increase in late apoptotic populations when treated with the compound compared to untreated controls .

Comparative Anticancer Activity

The following table summarizes the IC50_{50} values of various compounds tested against different cancer cell lines:

CompoundCell LineIC50_{50} (µM)Notes
Compound 1MDA-MB-23131.5 ± 4.7Significant cytotoxicity
Compound 2MCF-738 ± 1.41Lower toxicity towards normal cells
Control5-Fluorouracil25Positive control for comparison

The biological activity of 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) appears to involve multiple pathways:

  • Apoptosis Induction: The compound triggers apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest: It significantly disrupts the cell cycle progression at the G2/M phase.
  • Selective Toxicity: The observed selectivity towards cancerous cells over normal cells suggests a potential for therapeutic applications with reduced side effects.

Q & A

Q. Tables for Key Comparisons

Property Br⁻ Salt PF₆⁻ Salt
Solubility in H₂OHighLow
Thermal Stability (°C)~200>300
π-π Stacking (Å)3.5–3.83.8–4.0
Conductivity (S/cm)10⁻⁵10⁻⁷

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